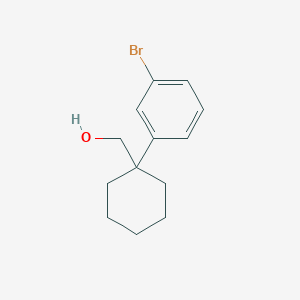

(1-(3-Bromophenyl)cyclohexyl)methanol

Description

(1-(3-Bromophenyl)cyclohexyl)methanol is a brominated aromatic compound featuring a cyclohexyl ring substituted with a 3-bromophenyl group and a hydroxymethyl (-CH2OH) functional group. This structure confers unique steric, electronic, and solubility properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C13H17BrO, with a molecular weight of 290.62 g/mol .

Properties

IUPAC Name |

[1-(3-bromophenyl)cyclohexyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTDQFRYPNCETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromophenyl)cyclohexyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 3-bromobenzaldehyde. The reaction proceeds through a Grignard reaction mechanism, where the cyclohexylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of 3-bromobenzaldehyde to form the corresponding alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1-(3-Bromophenyl)cyclohexyl)methanol can undergo oxidation reactions to form the corresponding ketone, (1-(3-Bromophenyl)cyclohexyl)methanone.

Reduction: The compound can be reduced to form the corresponding cyclohexylmethane derivative.

Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: (1-(3-Bromophenyl)cyclohexyl)methanone

Reduction: Cyclohexylmethane derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Overview

(1-(3-Bromophenyl)cyclohexyl)methanol is an organic compound with the molecular formula CHBrO. It features a brominated phenyl group attached to a cyclohexylmethanol structure, making it a valuable compound in various scientific research applications. This article explores its applications in chemistry, biology, medicine, and industry, supported by comprehensive data and case studies.

Chemical Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylmagnesium bromide with 3-bromobenzaldehyde through a Grignard reaction mechanism. This process allows for the formation of the desired alcohol under controlled conditions, often utilizing anhydrous ether as a solvent to maintain purity and yield.

Synthetic Route

- Starting Materials : Cyclohexylmagnesium bromide, 3-bromobenzaldehyde.

- Reaction Conditions : Anhydrous ether, inert atmosphere.

- Mechanism : Nucleophilic attack on the carbonyl carbon of 3-bromobenzaldehyde.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure enables it to act as a building block in organic synthesis, facilitating the development of new compounds with desired properties.

Biology

The compound's brominated phenyl group can interact with various biological molecules, making it a candidate for studying enzyme interactions and receptor binding. Research has indicated potential biological activities that merit further investigation.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects. Its structural features suggest possible applications in drug development, particularly for compounds targeting specific biological pathways.

Industry

In industrial applications, this compound can be utilized in producing specialty chemicals and materials that require brominated intermediates. Its unique properties may also lend themselves to advancements in polymer science and material engineering.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Biological Activity : A study investigated its interactions with specific enzymes and receptors, revealing promising results that suggest potential therapeutic applications.

- Synthesis of Derivatives : Researchers have synthesized derivatives of this compound to explore enhanced biological activity or novel chemical properties.

- Material Science Applications : The compound's unique electronic properties have been utilized in developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1-(3-Bromophenyl)cyclohexyl)methanol largely depends on its interactions with other molecules. The bromine atom in the phenyl ring can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (1-(3-Bromophenyl)cyclohexyl)methanol, differing in substituent positions, cycloalkyl ring size, or functional groups. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison

Substituent Position Effects

- (4-Bromophenyl)(cyclohexyl)methanol vs. This compound: The para-bromo substitution in the former reduces steric hindrance compared to the meta-bromo isomer. This positional difference may influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to altered electronic effects on the phenyl ring .

Cycloalkyl Ring Size

- (3-Bromophenyl)(cycloheptyl)methanol: The cycloheptyl ring introduces greater conformational flexibility and increased lipophilicity compared to the cyclohexyl analog.

- 1-(3-Bromophenyl)cyclopropane methanol: The cyclopropane ring imposes significant steric strain, which may enhance reactivity in ring-opening reactions. However, its smaller size reduces solubility in nonpolar solvents compared to cyclohexyl derivatives .

Functional Group Variations

- 1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride : Replacing the hydroxymethyl group with an amine (-NH2) alters solubility and bioactivity. The hydrochloride salt form improves stability and aqueous solubility, making it suitable for pharmacological studies .

Biological Activity

(1-(3-Bromophenyl)cyclohexyl)methanol, a compound characterized by its unique structure featuring a brominated phenyl group and a cyclohexyl moiety, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C13H17BrO

- Molecular Weight : 267.18 g/mol

- Functional Groups : Hydroxyl (-OH), Bromine (Br)

The presence of the bromine atom at the meta position of the phenyl ring influences its chemical reactivity and biological interactions significantly. The hydroxyl group contributes to the compound's potential as a reactive intermediate in various biochemical processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with amino acid side chains in enzymes, potentially modulating their activity.

- Receptor Binding : The brominated phenyl group enhances affinity for certain receptors, which may lead to various therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate antibacterial properties against various strains, similar to other brominated derivatives.

- Neuropharmacological Effects : The compound has been investigated for potential effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods. Results indicated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 60 |

These results suggest that the compound possesses moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .

Neuropharmacological Studies

In a recent pharmacological study, this compound was tested for its effects on neurotransmitter receptors. The findings indicated:

- Dopaminergic Activity : The compound exhibited partial agonistic effects on dopamine receptors, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease.

- Serotonergic Modulation : It also showed interactions with serotonin receptors, which could influence mood regulation and anxiety responses .

Comparison with Similar Compounds

To understand the unique properties of this compound, comparisons with structurally similar compounds are essential:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| (1-(4-Bromophenyl)cyclohexyl)methanol | Bromine at para position | Higher potency against certain bacteria |

| (1-(3-Chlorophenyl)cyclohexyl)methanol | Chlorine instead of bromine | Less effective than brominated analogs |

The distinct positioning of the halogen atom significantly influences the biological activity and reactivity profiles of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.